- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Cas no 97845-80-2 (Penciclovir Monoacetate)

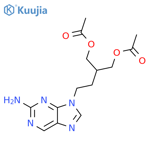

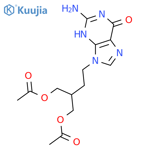

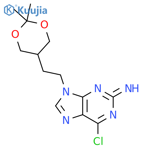

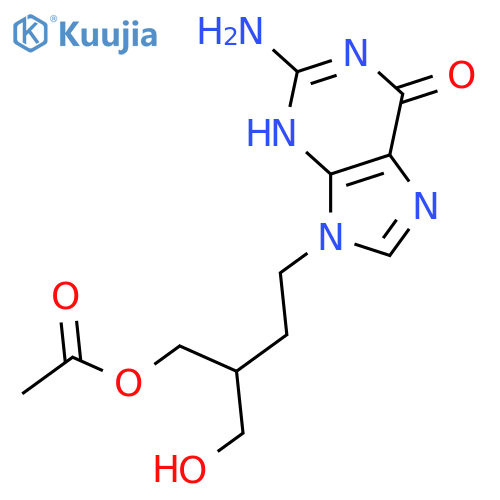

Penciclovir Monoacetate structure

Produktname:Penciclovir Monoacetate

CAS-Nr.:97845-80-2

MF:C12H17N5O4

MW:295.294481992722

CID:2677598

Penciclovir Monoacetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Monoacetate Penciclovir; Penciclovir Impurity B

- [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate

- 2-[2-(2-Amino-6-oxohydropurin-9-yl)ethyl]-3-hydroxypropyl acetate

- 4-(2-amino-6-oxo-3,6-dihydro-9h-purin-9-yl)-2-(hydroxymethyl)butyl acetate

- Mono-O-acetylpenciclovi; 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one

- 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)

- BRL 42222

- Mono-O-acetylpenciclovir

- Penciclovir monoacetate

- Penciclovir Monoacetate

-

- Inchi: 1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)

- InChI-Schlüssel: UBPBRZXGEFQVAT-UHFFFAOYSA-N

- Lächelt: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)CO

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 3

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 21

- Anzahl drehbarer Bindungen: 7

- Komplexität: 441

- Topologische Polaroberfläche: 132

Penciclovir Monoacetate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | P221515-1mg |

Penciclovir Monoacetate |

97845-80-2 | 1mg |

$150.00 | 2023-05-17 | ||

| TRC | P221515-2.5mg |

Penciclovir Monoacetate |

97845-80-2 | 2.5mg |

$328.00 | 2023-05-17 | ||

| TRC | P221515-10mg |

Penciclovir Monoacetate |

97845-80-2 | 10mg |

$ 1160.00 | 2023-09-06 | ||

| TRC | P221515-5mg |

Penciclovir Monoacetate |

97845-80-2 | 5mg |

$603.00 | 2023-05-17 |

Penciclovir Monoacetate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid

3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

4.1 Reagents: Acetyl chloride Solvents: Pyridine

4.2 Reagents: Acetic acid

2.1 Reagents: Hydrochloric acid

3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

4.1 Reagents: Acetyl chloride Solvents: Pyridine

4.2 Reagents: Acetic acid

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

7.1 Reagents: Acetyl chloride Solvents: Pyridine

7.2 Reagents: Acetic acid

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

7.1 Reagents: Acetyl chloride Solvents: Pyridine

7.2 Reagents: Acetic acid

Referenz

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Synthesis and evaluation of amino acid ester prodrugs of penciclovirSynthesis and properties of S-phosphates of some antiviral acyclic nucleosidesPreparation of guanine derivatives and their use in antiviral preparations, Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1849-1854

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C

Referenz

- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Acetyl chloride Solvents: Pyridine

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Referenz

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

6.1 Reagents: Acetyl chloride Solvents: Pyridine

6.2 Reagents: Acetic acid

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

6.1 Reagents: Acetyl chloride Solvents: Pyridine

6.2 Reagents: Acetic acid

Referenz

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

2.1 Reagents: Acetyl chloride Solvents: Pyridine

2.2 Reagents: Acetic acid

2.1 Reagents: Acetyl chloride Solvents: Pyridine

2.2 Reagents: Acetic acid

Referenz

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid

2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

3.1 Reagents: Acetyl chloride Solvents: Pyridine

3.2 Reagents: Acetic acid

2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

3.1 Reagents: Acetyl chloride Solvents: Pyridine

3.2 Reagents: Acetic acid

Referenz

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

5.1 Reagents: Acetyl chloride Solvents: Pyridine

5.2 Reagents: Acetic acid

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide

5.1 Reagents: Acetyl chloride Solvents: Pyridine

5.2 Reagents: Acetic acid

Referenz

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Penciclovir Monoacetate Raw materials

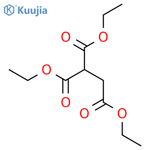

- 1,1,2-triethyl ethane-1,1,2-tricarboxylate

- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

- 1,9-Dihydro-9-4-hydroxy-3-(4-methoxyphenyl)diphenylmethoxymethylbutyl-2-(4-methoxyphenyl)diphenylmethylamino-6H-purin-6-one

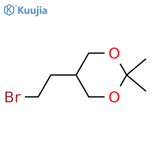

- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

- Famciclovir

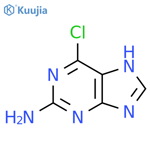

- 2-Amino-6-chloropurine

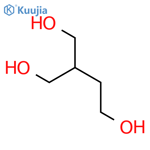

- 2-(hydroxyMethyl)butane-1,4-diol

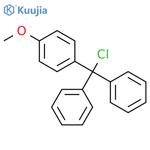

- 4-Methoxyriphenylmethylchloride

- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol

Penciclovir Monoacetate Preparation Products

Penciclovir Monoacetate Verwandte Literatur

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

97845-80-2 (Penciclovir Monoacetate) Verwandte Produkte

- 1361566-37-1(6-Methoxy-5-(3,4,5-trichlorophenyl)picolinaldehyde)

- 1021214-06-1(3-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-4-[(3-methylphenyl)amino]butanoic acid)

- 2877766-00-0(N-({1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-4-fluoropiperidin-4-yl}methyl)acetamide)

- 924710-25-8(3-(6-Methylimidazo1,2-apyridin-2-yl)propanoic acid)

- 946208-88-4(N2-(2,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine)

- 1864371-42-5(3-Hexanol, 4-(aminomethyl)-2-methyl-3-(1-methylethyl)-)

- 733732-33-7(N-Methyl-1-(((6-methylpyridin-3-yl)oxy)methyl)cyclopropanamine)

- 898775-70-7(3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone)

- 1805196-40-0(2-(Chloromethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde)

- 15073-87-7(3β,5α-Cholic Acid)

Empfohlene Lieferanten

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge

Amadis Chemical Company Limited

Gold Mitglied

CN Lieferant

Reagenz

Changzhou Guanjia Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Wuhan brilliant Technology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz